molecular formula C13H22N2O2 B5708674 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol

2,2'-{[4-(dimethylamino)benzyl]imino}diethanol

Cat. No. B5708674
M. Wt: 238.33 g/mol
InChI Key: SHHMXXPNTMGNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-{[4-(dimethylamino)benzyl]imino}diethanol, also known as DMBI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of pro-inflammatory cytokines. 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol can reduce oxidative stress and inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol in lab experiments is its ease of synthesis and purification. 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a chiral ligand in asymmetric catalysis reactions. Further studies are also needed to fully understand the mechanism of action of 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol and its effects on various biochemical and physiological pathways.

Synthesis Methods

2,2'-{[4-(dimethylamino)benzyl]imino}diethanol can be synthesized through a simple reaction between 4-(dimethylamino)benzaldehyde and diethanolamine. The reaction is carried out under reflux in the presence of a catalyst such as sodium methoxide. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been studied extensively for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In materials science, 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been used as a chiral ligand in asymmetric catalysis reactions.

properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-14(2)13-5-3-12(4-6-13)11-15(7-9-16)8-10-17/h3-6,16-17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHMXXPNTMGNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5456329

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